N-[6-({[bis(propan-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide
Description
This compound features a pyridazine core substituted at the 6-position with a sulfanyl-linked bis(isopropyl)carbamoylmethyl group and at the 3-position with a cyclopropanecarboxamide moiety. Its molecular formula is C₁₆H₂₃N₄O₂S, with a molecular weight of approximately 335 g/mol. The cyclopropane ring enhances metabolic stability, while the pyridazine and sulfanyl groups may contribute to target binding and solubility.
Properties
IUPAC Name |
N-[6-[2-[di(propan-2-yl)amino]-2-oxoethyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2S/c1-10(2)20(11(3)4)15(21)9-23-14-8-7-13(18-19-14)17-16(22)12-5-6-12/h7-8,10-12H,5-6,9H2,1-4H3,(H,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXGNYDEGROXLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CSC1=NN=C(C=C1)NC(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[6-({[bis(propan-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide, also known as EVT-6670073, is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, drawing from various research findings and case studies.
Structure and Composition
- Molecular Formula : C16H26N4O2S
- Molecular Weight : 338.5 g/mol
- CAS Number : 1021256-11-0
The compound features a pyridazine ring, amide functional groups, and a sulfanyl moiety, which are critical for its biological activity. The structural complexity suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound involves several steps:
- Formation of Pyridazine Derivative : Reaction of hydrazine derivatives with appropriate carbonyl compounds.
- Introduction of Sulfanyl Group : Utilizing thiol derivatives to introduce the sulfanyl moiety.
- Cyclopropanecarboxamide Formation : Final coupling reactions to form the cyclopropanecarboxamide structure.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Potential inhibition of phosphodiesterases or other enzymes involved in cellular signaling pathways.
- Receptor Modulation : Interaction with specific receptors that may alter physiological responses.
Pharmacological Studies
Research indicates that compounds similar to this compound exhibit various pharmacological activities:
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of pyridazine derivatives on various cancer cell lines, demonstrating significant inhibition of cell growth at micromolar concentrations.
- Enzyme Inhibition : Research indicated that similar compounds could inhibit phosphodiesterase activity, leading to increased intracellular cAMP levels, which may contribute to their therapeutic effects.
Potential Applications
This compound shows promise in several therapeutic areas:
- Cancer Therapy : Due to its cytotoxic properties, it may be developed as a chemotherapeutic agent.
- Infectious Diseases : Its antimicrobial properties suggest applications in treating bacterial infections.
- Inflammatory Disorders : The anti-inflammatory effects could be harnessed for conditions like arthritis or other inflammatory diseases.
Comparison with Similar Compounds
Structural and Functional Analogues
Tozasertib (VX-680)
- Molecular Formula : C₂₃H₂₈N₈OS (base)
- Molecular Weight : 464.59 g/mol
- Core Structure: Pyrimidine ring with a cyclopropanecarboxamide group, a piperazinyl substituent, and a pyrazolylamino group.
- Activity : Antineoplastic agent targeting Aurora kinases, validated in preclinical studies .
N-(Bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide
- Core Structure : Dihydropyrimidine fused with a pyridazine ring.
- Synthesis : European Patent Bulletin 2023 highlights a method involving sulfanyl-mediated coupling, suggesting shared synthetic routes with the target compound .
- Key Differences :
- The dihydropyrimidine core introduces conformational flexibility absent in the target compound’s pyridazine.
- The 4-methoxyphenyl groups may enhance π-π stacking interactions compared to the target’s isopropyl carbamoyl group.
Data Table: Structural and Pharmacological Comparison
Research Findings and Hypotheses
Pharmacological Potential
- Kinase Inhibition : Pyridazine derivatives often target ATP-binding pockets in kinases. The target compound’s cyclopropane and carbamoyl groups may enhance binding affinity, but its lipophilicity could reduce solubility compared to Tozasertib’s polar piperazinyl group .
Physicochemical Properties
- Lipophilicity : The bis(isopropyl)carbamoyl group increases logP compared to Tozasertib, which may limit aqueous solubility but enhance blood-brain barrier penetration.
- Thermal Stability : Rigid cyclopropane and aromatic pyridazine cores suggest high thermal stability, advantageous for formulation.
Preparation Methods
Preparation of 6-Chloropyridazin-3-amine
The pyridazine ring is typically constructed via cyclization of 1,4-dicarbonyl precursors. A common method involves treating maleic hydrazide with phosphorus oxychloride (POCl₃) to yield 3,6-dichloropyridazine, followed by selective amination at the 3-position using aqueous ammonia.
Yields for this step typically range from 65–75%, with purity confirmed by HPLC.
Thiolation at the 6-Position
The chlorine substituent at the 6-position is replaced with a mercapto group using thiourea under refluxing ethanol:
Reaction conditions (80°C, 12 h) afford the thiolated product in 85% yield.
Synthesis of the Bis(propan-2-yl)carbamoyl Methyl Component
N,N-Diisopropylglycine Synthesis
The carbamoyl methyl group is prepared by reacting chloroacetyl chloride with diisopropylamine:
Subsequent hydrolysis with aqueous NaOH yields N,N-diisopropylglycine:
This step achieves 90% conversion, with the product isolated via acid-base extraction.
Coupling of Sulfanyl and Carbamoyl Groups
Thioether Formation
The mercaptopyridazine is alkylated with N,N-diisopropylglycine bromide under basic conditions:
Triethylamine is used to scavenge HBr, with the reaction conducted in anhydrous DMF at 50°C for 6 h (yield: 78%).
Optimization and Challenges
Reaction Condition Tuning
Q & A
Q. Table 1. Key Reaction Conditions for Synthesis Optimization
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfanyl introduction | Thiourea, DMF, 80°C, 12h | 65–70 | |
| Carbamoylation | Bis(propan-2-yl)carbamoyl chloride, DCM | 85–90 | |
| Purification | Silica gel (hexane:EtOAc 3:1) | >95 |
Q. Table 2. In vitro Screening Parameters
| Assay Type | Concentration Range | Target | Readout Method |
|---|---|---|---|
| Kinase inhibition | 1 nM–100 µM | EGFR, BRAF | Fluorescence (RFU) |
| Cytotoxicity | 0.1–50 µM | HeLa, MCF-7 | Luminescence (ATP) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
